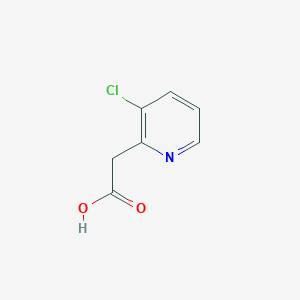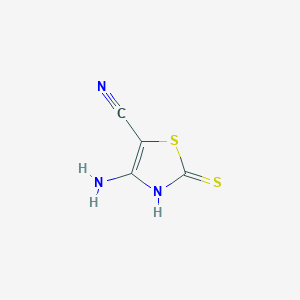![molecular formula C10H10F3N3O2 B009397 1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea CAS No. 102433-31-8](/img/structure/B9397.png)
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a specialized chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitroso group, trifluoromethyl group, and a substituted urea moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the nucleophilic addition of amines to isocyanates. One practical method involves the use of potassium isocyanate in water without organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
- Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
Uniqueness
Urea, 1,1-dimethyl-3-nitroso-3-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds.
Properties
CAS No. |
102433-31-8 |
|---|---|
Molecular Formula |
C10H10F3N3O2 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
1,1-dimethyl-3-nitroso-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10F3N3O2/c1-15(2)9(17)16(14-18)8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3 |
InChI Key |
GATFTCRUEFFBQC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
Canonical SMILES |
CN(C)C(=O)N(C1=CC=CC(=C1)C(F)(F)F)N=O |
Key on ui other cas no. |
102433-31-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



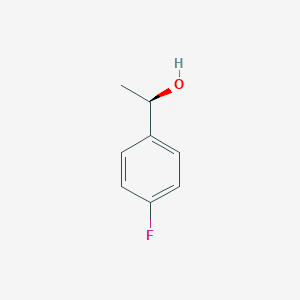
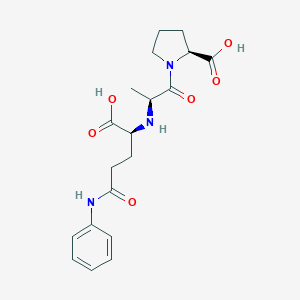


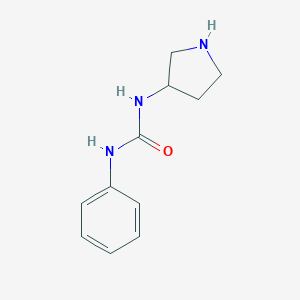
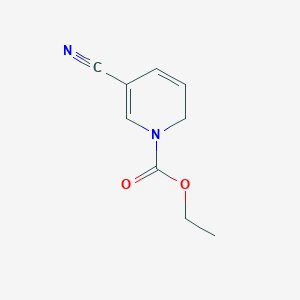

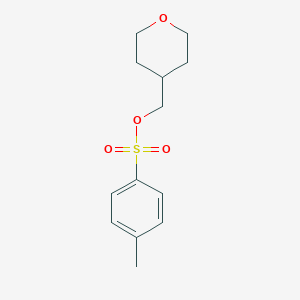
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
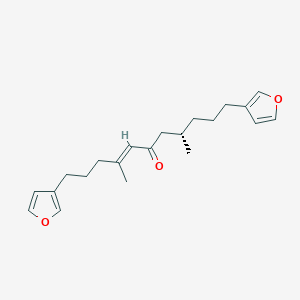
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
